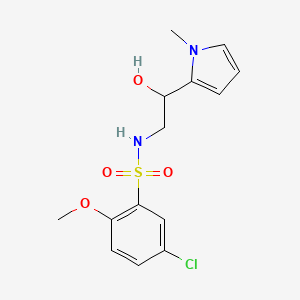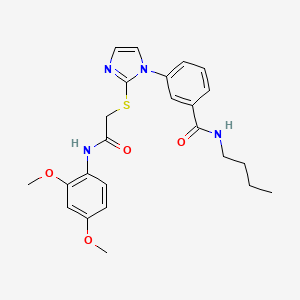
Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of ITM is 336.45. The structure of ITM is unique and complex, contributing to its potential pharmacological applications.Chemical Reactions Analysis
The synthesis of π-expanded indolizines, which are related to ITM, starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported. The method was almost equally efficient when either CoCl2·6H2O or ZrCl4 was used as a catalyst .Wirkmechanismus
The mechanism of action of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been found to inhibit the growth of various microorganisms and cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, which may contribute to its anticancer properties. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of important biomolecules, such as fatty acids and nucleotides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone in lab experiments is its high yield and purity, which makes it easy to obtain in large quantities. Additionally, this compound has been found to exhibit potent antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone. One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound may be further studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research may also be conducted to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been found to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is synthesized using a specific method that involves the reaction of 2-aminobenzophenone with 1,4-thiazepane-7-carboxylic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
indolizin-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(17-14-18-8-4-5-10-22(18)15-17)21-11-9-19(24-13-12-21)16-6-2-1-3-7-16/h1-8,10,14-15,19H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHXHWJZATVNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2791044.png)




methanone](/img/structure/B2791049.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2791050.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2791052.png)


![Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate](/img/structure/B2791057.png)
![[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2791060.png)